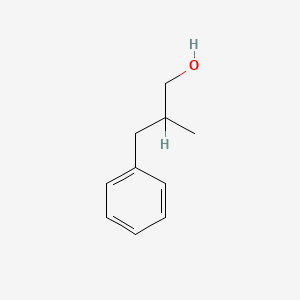

2-Methyl-3-phenylpropanol

Description

Historical Context and Significance of Phenylpropanol Derivatives in Organic Chemistry

Phenylpropanol derivatives represent a significant class of compounds in organic chemistry. Historically, the synthesis of 1-phenylpropane derivatives was a subject of research as early as the mid-20th century, with publications detailing their preparation appearing in the 1950s and 1960s. acs.orgacs.org These early studies laid the groundwork for understanding the reactivity and stereochemistry of this class of molecules.

One of the most well-known phenylpropanolamines is phenylpropanolamine (norephedrine), which has a history of use in various applications. Another related compound, phenylacetone (B166967) (also known as phenyl-2-propanone or P2P), is a key precursor in the synthesis of amphetamine and methamphetamine. wikipedia.org The study of these and other phenylpropanol derivatives has contributed significantly to the development of synthetic methodologies and the understanding of reaction mechanisms in organic chemistry.

The synthesis of 2-Methyl-3-phenylpropanol itself can be achieved through various methods, including the hydrogenation of α-methylcinnamaldehyde using a copper chromite catalyst. google.comprepchem.com This process highlights the importance of catalytic hydrogenation in the production of saturated alcohols from unsaturated aldehydes.

Current Research Landscape of this compound and Related Compounds

Current research on this compound and its analogs is multifaceted, spanning organic synthesis, biocatalysis, and materials science.

Synthesis and Chemical Reactions:

Modern synthetic methods continue to be developed for phenylpropanol derivatives. For instance, 2-methyl-3-phenylpropanal (B1584215), the corresponding aldehyde of this compound, can be prepared by reacting palladium acetate (B1210297) and phenylmercuric acetate with 2-methyl-2-propen-1-ol or through the hydroformylation of allylbenzene. orgsyn.org The reduction of this aldehyde is a direct route to this compound.

The chemical reactivity of this compound is a key area of investigation. Its hydroxyl group can undergo esterification with carboxylic acids to form esters, which have applications in the fragrance industry. smolecule.com Oxidation of the alcohol can yield either 2-methyl-3-phenylpropanal or, under stronger conditions, the corresponding carboxylic acid, (R)-2-methyl-3-phenylpropionic acid. smolecule.com

Biotransformation and Enantioselectivity:

A significant area of contemporary research involves the use of biocatalysts, such as enzymes and microorganisms, to synthesize chiral molecules. The biotransformation of this compound and related compounds is of particular interest for producing optically pure derivatives. smolecule.com For example, specific strains of Saccharomyces cerevisiae can convert the compound into its optically pure forms. smolecule.com The use of enoate reductase from organisms like Clostridium tyrobutyricum can catalyze the reduction of α,β-unsaturated aldehydes to saturated aldehydes, which can then be further reduced to the corresponding alcohols with high enantiomeric purity.

Interactive Data Table: Properties of this compound

| Property | Value | Source |

| Molecular Formula | C10H14O | nih.govnih.gov |

| Molecular Weight | 150.22 g/mol | nih.gov |

| Boiling Point | 246.1°C at 760 mmHg | |

| Density | 0.98 g/cm³ | |

| IUPAC Name | 2-methyl-3-phenylpropan-1-ol | nih.gov |

Broader Implications in Pharmaceutical and Specialty Chemical Research

The research into this compound and its derivatives has wider implications for both the pharmaceutical and specialty chemical sectors.

In pharmaceutical research , phenylpropanol structures are found in a variety of biologically active molecules. While direct therapeutic applications of this compound are not the primary focus, it serves as a valuable intermediate and building block in the synthesis of more complex pharmaceutical compounds. smolecule.com The ability to produce enantiomerically pure forms of such intermediates through biotransformation is particularly crucial in drug development, where the stereochemistry of a molecule can dramatically affect its efficacy and safety.

In the realm of specialty chemicals , this compound and its derivatives are of interest for their aromatic properties, making them suitable for use in fragrances. smolecule.com The compound and its related aldehyde, 2-methyl-3-phenylpropanal, which has been identified as a component of the odor of fresh cilantro, are examples of how such molecules contribute to the flavor and fragrance industry. biosynth.com Furthermore, the versatility of 2-Methyl-3-phenyl-1-propene (B1582167), a related compound, as an intermediate in the synthesis of various organic compounds, including polymers and other specialty chemicals, underscores the industrial relevance of this chemical family.

Structure

3D Structure

Propriétés

IUPAC Name |

2-methyl-3-phenylpropan-1-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14O/c1-9(8-11)7-10-5-3-2-4-6-10/h2-6,9,11H,7-8H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LTZKHYYXQWNXPU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CC1=CC=CC=C1)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10884378 | |

| Record name | 2-Methyl-3-phenylpropan-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10884378 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

150.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

7384-80-7 | |

| Record name | 2-Methyl-3-phenyl-1-propanol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=7384-80-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Methyl-3-phenylpropanol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007384807 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Methyl-3-phenyl-1-propanol | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=26440 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Benzenepropanol, .beta.-methyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 2-Methyl-3-phenylpropan-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10884378 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-methyl-3-phenylpropanol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.028.147 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2-Methyl-3-phenylpropanol | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/TEN58PSM3D | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Advanced Synthetic Methodologies for 2 Methyl 3 Phenylpropanol

Chemical Synthesis Routes

The creation of 2-methyl-3-phenylpropanol can be approached through several distinct chemical synthesis pathways. These include methods based on Grignard reagents, direct reduction of carbonyl compounds, and sophisticated palladium-catalyzed cross-coupling reactions. Each of these routes offers unique advantages and is selected based on factors such as desired yield, purity, and available starting materials.

Grignard Reaction-Based Approaches for this compound Synthesis

Grignard reactions are a cornerstone of organic synthesis for forming carbon-carbon bonds and are a common laboratory method for preparing alcohols. smolecule.com This approach is particularly useful for synthesizing this compound and its structural isomers.

A primary Grignard-based method for synthesizing this compound involves the reaction of a phenylmagnesium halide with isobutyraldehyde. smolecule.com The Grignard reagent, typically phenylmagnesium bromide or chloride, is prepared by reacting magnesium metal with a halogenated benzene (B151609), such as bromobenzene (B47551) or chlorobenzene, in an ether solvent like diethyl ether or tetrahydrofuran (B95107) (THF) under anhydrous conditions. adichemistry.com

The general reaction scheme is as follows:

Formation of the Grignard Reagent: Phenyl halide + Mg → Phenylmagnesium halide

Reaction with Aldehyde: Phenylmagnesium halide + Isobutyraldehyde → Intermediate magnesium alkoxide salt

Workup: Intermediate salt + Acidic workup (e.g., dilute H₂SO₄) → this compound

This method is effective for producing the target alcohol, though the formation of byproducts can occur, necessitating purification.

Optimizing reaction conditions is crucial for maximizing the yield and purity of this compound in Grignard syntheses. Key parameters that can be adjusted include:

Solvent: The choice of ether solvent can influence the stability and reactivity of the Grignard reagent. adichemistry.com

Temperature: Grignard reactions are often initiated at room temperature and may require cooling to control the exothermic reaction with the aldehyde.

Stoichiometry of Reactants: While a 1:1 molar ratio of Grignard reagent to aldehyde is theoretically required, using a slight excess of one reactant can sometimes drive the reaction to completion. However, using a large excess of the Grignard reagent can lead to lower yields due to complications during the acidic workup. rsc.org

Purity of Reagents: The use of highly pure magnesium and dry, peroxide-free ether is essential to prevent side reactions and ensure the efficient formation of the Grignard reagent. adichemistry.comrsc.org

Quenching Process: The method of quenching the reaction and protonating the alkoxide salt can impact the final yield. Pouring the reaction mixture onto an ice-cold acid solution is a common practice to manage the exothermic nature of this step. rsc.org

Careful control of these factors can significantly improve the outcome of the synthesis.

Reaction of Magnesium with Halogenated Compounds and Isobutyraldehyde

Direct Reduction Strategies for the Formation of this compound from Ketones or Aldehydes

An alternative synthetic route to this compound is the direct reduction of a suitable carbonyl precursor. smolecule.com This method involves converting the carbonyl group (C=O) of an aldehyde or ketone into a hydroxyl group (-OH).

The most direct precursor for this reduction is 2-methyl-3-phenylpropanal (B1584215). The reduction of this aldehyde yields this compound. Various reducing agents can be employed for this transformation, with sodium borohydride (B1222165) (NaBH₄) and lithium aluminum hydride (LiAlH₄) being common choices. masterorganicchemistry.comchemguide.co.uk

The general reaction is: 2-Methyl-3-phenylpropanal + [H] → this compound

where [H] represents the reducing agent.

Another precursor, α-methylcinnamaldehyde, can be hydrogenated to produce this compound. prepchem.com This reaction typically requires a catalyst, such as copper chromite, and is performed under elevated temperature and pressure. prepchem.com

| Precursor | Reducing Agent/Catalyst | Product |

| 2-Methyl-3-phenylpropanal | Sodium Borohydride (NaBH₄) | This compound |

| α-Methylcinnamaldehyde | Copper Chromite | This compound |

This table summarizes the direct reduction pathways to the target alcohol.

Palladium-Catalyzed Reactions in the Synthesis of Phenylpropanol Derivatives

Palladium-catalyzed cross-coupling reactions have emerged as powerful tools for the synthesis of complex organic molecules, including phenylpropanol derivatives. These reactions offer high efficiency and selectivity.

The Heck reaction, a palladium-catalyzed coupling of an unsaturated halide with an alkene, provides a sophisticated route to precursors of this compound. Specifically, the Heck and Melpolder procedure describes the reaction of allylic alcohols with aryl halides to prepare β-arylaldehydes. orgsyn.orgmdma.ch

In this context, 2-methyl-2-propen-1-ol can be reacted with an aryl halide, such as iodobenzene, in the presence of a palladium catalyst (e.g., palladium acetate) and a base (e.g., triethylamine) to synthesize 2-methyl-3-phenylpropanal. orgsyn.orguwindsor.ca This aldehyde can then be subsequently reduced to this compound.

The reaction for the aldehyde precursor proceeds as follows: Iodobenzene + 2-Methyl-2-propen-1-ol --(Pd(OAc)₂, Et₃N)--> 2-Methyl-3-phenylpropanal

This method has been shown to produce the desired aldehyde in high yield. lookchem.com The reaction is typically carried out in a solvent like acetonitrile (B52724) at reflux temperature. orgsyn.orglookchem.com The resulting 2-methyl-3-phenylpropanal can then be purified and reduced to the target alcohol.

Heck and Melpolder Procedures for β-Arylaldehyde Precursors

Organic Zinc Synthesis Methods

Biocatalytic and Biotransformation Approaches

Biotransformation offers an environmentally friendly and highly selective alternative to traditional chemical synthesis for producing chiral compounds. Optically pure (stereospecific) versions of this compound can be prepared through the microbial biotransformation of related precursor compounds. unimore.itresearchgate.net This approach leverages the enzymatic machinery of microorganisms to perform specific chemical reactions, often with high stereoselectivity that is difficult to achieve with conventional chemistry.

A common strategy is the stereoselective reduction of 2-methyl cinnamaldehyde (B126680). unimore.it Recombinant microorganisms, such as strains of the yeast Saccharomyces cerevisiae or various acetic acid bacteria, are capable of catalyzing this transformation to yield enantiomerically pure (S)-2-Methyl-3-phenyl-1-propanol. unimore.it The use of specific enzymes from these microbes, such as alcohol dehydrogenases, allows for the production of a single desired enantiomer. evitachem.com Another documented approach involves the kinetic resolution of racemic this compound using the fungus Rhizopus oryzae.

| Microorganism / Enzyme System | Precursor / Substrate | Product | Key Finding |

| Recombinant Microorganisms | 2-Methyl cinnamaldehyde | (S)-2-Methyl-3-phenyl-1-propanol unimore.it | Enables preparation of optically pure alcohol. researchgate.net |

| Saccharomyces cerevisiae (recombinant) | 2-Methyl cinnamaldehyde | Optically pure derivatives | Provides a green and selective synthesis route. |

| Acetic Acid Bacteria | 2-Methyl cinnamaldehyde | (R)-2-methyl-3-phenylpropionic acid (via oxidation) | Demonstrates versatility of microbial pathways. |

| Rhizopus oryzae | Racemic this compound | Optically pure forms | Achieves separation of enantiomers via kinetic resolution. |

Microbial Biotransformation for Stereospecific Production of this compound

Utilization of Saccharomyces cerevisiae in Microbial Synthesis Pathways

Saccharomyces cerevisiae, commonly known as baker's yeast, is a versatile biocatalyst in the synthesis of chiral alcohols, including this compound. smolecule.comunimore.it Recombinant strains of S. cerevisiae can be engineered to catalyze the reduction of precursors like 2-methyl cinnamaldehyde to produce the desired alcohol. unimore.it Specifically, the biotransformation of 2-methyl cinnamaldehyde using certain strains of S. cerevisiae can yield (S)-2-methyl-3-phenyl-1-propanol. unimore.itresearchgate.net This process often involves the action of Old Yellow Enzymes (OYEs), which are flavin-dependent enoate reductases that catalyze the stereoselective reduction of activated carbon-carbon double bonds. nih.gov

Research has demonstrated that wild-type S. cerevisiae can convert 2-methyl cinnamaldehyde into a mixture of the saturated alcohol (this compound) and the unsaturated alcohol (2-methyl-3-phenyl-2-propenol). nih.gov However, by using recombinant strains, such as those lacking the endogenous OYE2 and expressing heterologous OYE genes, the selectivity towards the saturated alcohol can be significantly enhanced. nih.gov For instance, a recombinant S. cerevisiae strain carrying a heterologous OYE gene from Kazachstania spencerorum has been successfully used for this transformation. researchgate.net

**Table 1: Biotransformation of 2-methyl cinnamaldehyde by *S. cerevisiae***

| Strain | Substrate | Product(s) | Key Enzyme Family |

|---|---|---|---|

| Wild-type S. cerevisiae BY4741 | 2-methyl cinnamaldehyde | This compound (78%) and 2-methyl-3-phenyl-2-propenol (22%) | Endogenous reductases |

| Recombinant S. cerevisiae BY4741ΔOye2Ks | 2-methyl cinnamaldehyde | (S)-2-Methyl-3-phenyl-1-propanol and (S)-2-methyl-3-phenylpropanal | Heterologous Old Yellow Enzyme (OYE) |

Application of Rhizopus oryzae for Kinetic Resolution

Rhizopus oryzae is a filamentous fungus that produces lipases, which are effective catalysts for the kinetic resolution of racemic mixtures. researchgate.netresearchgate.net In the context of this compound synthesis, Rhizopus oryzae has been utilized for the kinetic resolution of racemic 2-methyl-3-phenylpropionic acid, a precursor to the target alcohol. researchgate.netresearchgate.net This method involves the direct esterification of the racemic acid with an alcohol, such as ethanol (B145695), in an organic solvent. researchgate.net The lipase (B570770) from Rhizopus oryzae selectively esterifies one enantiomer, allowing for the separation of the two. researchgate.netresearchgate.net

For example, using dry mycelia of Rhizopus oryzae CBS 112.07, the kinetic resolution of racemic 2-methyl-3-phenylpropionic acid through esterification with ethanol predominantly yields (R)-ethyl 2-methyl-3-phenylpropanoate, leaving the (S)-acid unreacted. researchgate.net This enantiomerically enriched acid can then be chemically or enzymatically reduced to the corresponding (S)-2-methyl-3-phenyl-1-propanol.

Enzymatic Reduction of Cinnamaldehyde Derivatives

The enzymatic reduction of cinnamaldehyde derivatives is a key strategy for producing chiral aromatic alcohols. researchgate.net This approach often involves a multi-step enzymatic cascade within a microbial cell, where both the carbon-carbon double bond and the carbonyl group of the cinnamaldehyde derivative are reduced. mycosphere.org Fungi, in particular, have been shown to effectively carry out the complete reduction of α-methylcinnamaldehyde to 2-methyl-3-phenylpropan-1-ol. mycosphere.org

The process typically involves an initial reduction of the aldehyde group to an unsaturated alcohol, followed by the reduction of the double bond by an ene-reductase. mycosphere.org This pathway has been observed in various filamentous fungi and recombinant S. cerevisiae strains. mycosphere.org The use of Old Yellow Enzymes (OYEs), which are flavin-dependent oxidoreductases, is crucial for the reduction of the C=C double bond. researchgate.net

Enzymatic Asymmetric Synthesis of Chiral Alcohols

The synthesis of enantiomerically pure alcohols is of significant interest in the pharmaceutical and fine chemical industries. magtech.com.cn Enzymatic methods offer a highly selective and environmentally friendly route to these valuable compounds. magtech.com.cnnih.gov

Development of Enzyme Variants with Enhanced Activity

Directed evolution and protein engineering have become powerful tools for developing enzyme variants with improved properties, such as enhanced activity, stability, and stereoselectivity. zuj.edu.jorsc.org By introducing specific mutations into the amino acid sequence of an enzyme, its catalytic performance can be tailored for a particular substrate or reaction condition. nih.gov

For instance, studies have focused on engineering alcohol dehydrogenases to improve their activity towards specific substrates. diva-portal.org Through techniques like iterative saturation mutagenesis, researchers have successfully re-engineered enzymes to accommodate larger, non-natural substrates. diva-portal.org Similarly, variants of ω-transaminases have been developed with significantly improved activity toward bulky ketones by modifying the substrate binding region. nih.gov Ketoreductase (KRED) variants have also been engineered to exhibit enhanced catalytic activity and stereoselectivity for the synthesis of chiral alcohols. rsc.org The development of such enzyme variants holds great promise for the efficient and selective synthesis of this compound. smolecule.com

Table 2: Examples of Engineered Enzymes with Enhanced Properties

| Original Enzyme | Target Substrate/Reaction | Engineering Strategy | Result |

|---|---|---|---|

| Sporobolomyces salmonicolor ketoreductase (SsCR) | Methyl 8-chloro-6-oxo-octanoate | Structure-guided protein engineering | 3-fold increased kcat |

| Lactobacillus kefir ketoreductase (KRED) | Oxcarbazepine | Directed evolution | High conversion (>99%) and enantiomeric excess (>99%) |

| Ochrobactrum anthropic ω-transaminase (OaTA) | Bulky ketones | Alanine scanning and saturation mutagenesis | 41- to 760-fold improvement in activity |

Advantages and Challenges of Biotransformation in Industrial Scalability

Biotransformation offers several advantages for industrial-scale chemical production, making it an attractive alternative to conventional chemical methods. researchgate.netmdpi.com However, there are also significant challenges that need to be addressed for successful implementation. mobt3ath.com

Advantages:

High Selectivity: Enzymes often exhibit high chemo-, regio-, and stereoselectivity, leading to the production of optically pure compounds, which is crucial for pharmaceuticals and fine chemicals. mdpi.com

Mild Reaction Conditions: Biotransformations are typically carried out under mild conditions of temperature, pressure, and pH, which reduces energy consumption and the formation of byproducts. magtech.com.cn

Environmental Friendliness: As a "green" technology, biocatalysis uses renewable resources and biodegradable catalysts, minimizing environmental impact. rsc.org

Challenges:

Scale-Up: Translating a successful lab-scale biotransformation to an industrial scale can be challenging, requiring optimization of fermentation and reaction conditions.

Biocatalyst Cost and Availability: The cost and availability of suitable enzymes or microorganisms can be a limiting factor. researchgate.net However, the development of recombinant microorganisms and enzyme immobilization techniques can help mitigate this. rsc.org

Product Recovery: The separation of the desired product from the aqueous reaction medium and biomass can be complex and costly. researchgate.net

Enzyme Stability: Enzymes can be sensitive to operational conditions, and their stability may need to be improved through immobilization or protein engineering for industrial applications. rsc.org

Low Volumetric Productivity: In some cases, the concentration of the product in the reaction mixture is low, which can make downstream processing less efficient.

Derivatization and Functionalization Strategies

The molecular architecture of this compound, which includes a primary hydroxyl group and a chiral center, provides a versatile foundation for numerous chemical transformations. These reactions are crucial for synthesizing new compounds. Key strategies involve the modification of the hydroxyl group via esterification and oxidation, as well as altering the carbon framework through dehydration reactions.

Esterification of the Hydroxyl Group for Novel Compound Generation

The hydroxyl (-OH) group of this compound is a prime site for esterification, a cornerstone reaction in organic chemistry. This process involves the reaction of the alcohol with a carboxylic acid or one of its derivatives, such as an acid anhydride (B1165640) or acid halide, to yield an ester. smolecule.comgoogle.com Esterification stands out as a flexible method for creating a wide variety of new compounds, given that the characteristics of the final ester are dictated by the specific carboxylic acid employed. sparkl.me This reaction holds particular importance in the fragrance and flavor sectors, where esters are highly prized for their aromatic qualities. smolecule.com

Typically, the synthesis follows conventional alcohol esterification pathways. google.com For example, reacting this compound with an acid anhydride like acetic anhydride produces 2-methyl-3-phenylpropyl acetate (B1210297). In a similar fashion, dicarboxylic acids or their derivatives can be utilized to form diesters. google.com

Table 1: Examples of Esterification Reactions

| Reactant 1 | Reactant 2 (Acid or Derivative) | Product | Reaction Type |

|---|---|---|---|

| This compound | Acetic Anhydride | 2-Methyl-3-phenylpropyl acetate | Acylation |

| This compound | Butyric Acid | 2-Methyl-3-phenylpropyl butyrate | Fischer Esterification |

| This compound | Succinic Anhydride | bis(2-Methyl-3-phenylpropyl) succinate | Diester Formation |

Oxidation Pathways to 2-Methyl-3-phenylpropanal and Carboxylic Acids

The primary alcohol in this compound can be selectively oxidized to produce either its corresponding aldehyde, 2-methyl-3-phenylpropanal, or can be further oxidized to the carboxylic acid, 2-methyl-3-phenylpropanoic acid. smolecule.com The specific product obtained is contingent on the oxidizing agent and the reaction conditions applied. smolecule.com

Catalytic dehydrogenation is a favored technique for converting the alcohol into the aldehyde. google.com This is accomplished by heating the alcohol with a catalyst like copper chromite, Raney nickel, or Raney copper. google.com A typical procedure involves adding the alcohol to a stirred suspension of a copper chromite catalyst within a non-volatile solvent, maintained at a temperature between 100°C and 220°C under reduced pressure. google.com This method facilitates the fractional distillation of the aldehyde as it forms, thereby minimizing the creation of by-products. google.com Employing more potent oxidation conditions results in the formation of the corresponding carboxylic acid.

Table 2: Oxidation Reaction Pathways

| Starting Material | Reagent/Catalyst | Conditions | Primary Product |

|---|---|---|---|

| This compound | Copper Chromite | 100-220°C, Subatmospheric pressure | 2-Methyl-3-phenylpropanal |

| This compound | Stronger Oxidizing Agent / Acetic Acid Bacteria | Varies | 2-Methyl-3-phenylpropanoic acid |

A notable development in the synthesis of chiral carboxylic acids involves the application of biocatalysis. Studies have shown that racemic this compound can be selectively oxidized to yield optically pure (R)-2-methyl-3-phenylpropionic acid using acetic acid bacteria, such as Acetobacter aceti. unimore.itresearchgate.net Acetic acid bacteria are recognized as highly effective biocatalysts for the enantioselective oxidation of various alcohols into valuable, optically pure carboxylic acids. unimore.itnih.gov

This biotransformation achieves a kinetic resolution of the racemic alcohol, as the bacteria preferentially oxidize one enantiomer. unimore.itresearchgate.net This microbial oxidation method presents an environmentally friendly and highly selective substitute for conventional chemical processes, functioning under gentle conditions to produce compounds with high enantiomeric purity.

Dehydration Reactions to Form Alkene Derivatives

The dehydration of this compound is an elimination reaction that results in the formation of an alkene through the removal of the hydroxyl group and a hydrogen atom from an adjacent carbon. ausetute.com.au This reaction is generally carried out by heating the alcohol with a strong acid catalyst, like sulfuric acid or phosphoric acid. libretexts.orglibretexts.org The main product of this transformation is 2-methyl-3-phenyl-1-propene (B1582167).

Various methods for this reaction have been reported:

Acid Catalysis with Phosphoric Acid : One approach consists of heating this compound with a concentrated (e.g., 90%) aqueous solution of phosphoric acid at a temperature of about 100°C. google.com

Lewis Acid Catalysis : An alternative method employs a Lewis acid catalyst. For instance, treating the alcohol with aluminum chloride (AlCl₃) and triphenylphosphine (B44618) (PPh₃) in a nitromethane (B149229) solvent at approximately 80°C has been demonstrated to yield 2-methyl-3-phenyl-1-propene in quantities around 80%.

Given that this compound is a primary alcohol, its acid-catalyzed dehydration is anticipated to follow an E2 mechanism. libretexts.org This mechanism involves a concerted step where the protonated hydroxyl group departs as a water molecule at the same time as an adjacent proton is removed by the acid's conjugate base. libretexts.org

Table 3: Dehydration Reaction Methods

| Starting Material | Reagent/Catalyst | Conditions | Product |

|---|---|---|---|

| This compound | 90% Phosphoric Acid | 100°C | 2-Methyl-3-phenyl-1-propene |

| This compound | Aluminum chloride (AlCl₃), Triphenylphosphine (PPh₃) | 80°C, Nitromethane solvent | 2-Methyl-3-phenyl-1-propene |

Mechanisms of Action and Biological Activity of 2 Methyl 3 Phenylpropanol

Antimicrobial and Preservative Properties

2-Methyl-3-phenylpropanol has demonstrated notable antimicrobial properties, positioning it as a compound of interest for preservation and as a potential therapeutic agent. Its efficacy spans a range of microorganisms and can be enhanced when used in combination with other antimicrobial compounds.

Research indicates that this compound exhibits broad-spectrum antimicrobial activity against a variety of microorganisms. google.com This includes effectiveness against both Gram-positive and Gram-negative bacteria, as well as yeasts and molds. americanpharmaceuticalreview.com Its ability to inhibit the growth of a wide array of microbes makes it a valuable component in preservative compositions for personal care, cosmetic, and household products. google.com Studies have shown its efficacy against common bacteria such as E. coli and Staphylococcus aureus, with minimum inhibitory concentrations (MICs) recorded below 100 µg/mL. The compound's antimicrobial action is effective across a wide pH range typically found in various products. google.com

A patent for an antimicrobial composition highlights that this compound, alone or in mixtures, demonstrates unexpected antimicrobial efficacy against a wide range of microorganisms. google.com This broad-spectrum activity is a key characteristic for its use as a preservative. americanpharmaceuticalreview.comamericanpharmaceuticalreview.com

Table 1: Antimicrobial Efficacy of a Related Compound, 2-Methyl-2-phenylpropane-1,3-diol

| Bacterial Strain | MIC (mg/mL) |

| Staphylococcus aureus | 0.5 |

| Escherichia coli | 1.0 |

| This table presents the Minimum Inhibitory Concentration (MIC) values for 2-Methyl-2-phenylpropane-1,3-diol against specific bacterial strains, indicating its inhibitory effects. |

The biological activity of this compound is linked to its potential to interfere with microbial growth and metabolism. smolecule.com While the precise mechanisms are still under investigation, it is understood that as a small aromatic compound, it may disrupt the cell wall barrier of both Gram-positive and Gram-negative bacteria. nih.gov

Furthermore, this compound can be utilized in microbial biotransformation processes. For instance, specific microbial strains can convert this compound into other valuable metabolites. smolecule.com This interaction highlights its role in biocatalysis and its potential influence on cellular functions through its metabolic products, such as 2-methyl-3-phenylpropionic acid.

The antimicrobial efficacy of this compound can be significantly enhanced when combined with other antimicrobial agents. This synergistic effect allows for a broader spectrum of activity and can help in creating more robust preservative systems. americanpharmaceuticalreview.comamericanpharmaceuticalreview.com

For example, it has been found to be highly effective when combined with sodium benzoate (B1203000) and/or benzyl (B1604629) alcohol. google.com Such combinations have demonstrated unexpected antimicrobial efficacy. google.com The principle of synergy, where the combined effect of two or more compounds is greater than the sum of their individual effects, is a key strategy in developing effective antimicrobial formulations. mdpi.com Combining preservatives that act synergistically can help meet high performance standards for antimicrobial efficacy. americanpharmaceuticalreview.comamericanpharmaceuticalreview.com

Table 2: Examples of Synergistic Antimicrobial Combinations

| Primary Antimicrobial | Synergistic Agent(s) | Enhanced Activity Against |

| Benzalkonium chloride | EDTA, benzyl alcohol, 2-phenylethanol, 3-phenylpropanol | Pseudomonas aeruginosa |

| Parabens | EDTA, 2-phenylethanol, imidurea | Broader spectrum |

| This table illustrates how combining certain antimicrobial agents can enhance their effectiveness against specific microorganisms. americanpharmaceuticalreview.comamericanpharmaceuticalreview.com |

Interaction with Microbial Growth and Metabolism

Influence on Cell Signaling and Metabolic Pathways

This compound and its related compounds can influence various cellular signaling and metabolic pathways. Its chemical structure allows it to interact with biological systems in multiple ways. The compound can be metabolized through pathways such as oxidation to form 2-methyl-3-phenylpropanal (B1584215) and subsequently 2-methyl-3-phenylpropionic acid, which may in turn influence cellular functions. smolecule.com

Research on related phenylpropanoids suggests that these small aromatic compounds can disrupt the cell wall barrier in bacteria, which is a fundamental mechanism of their antimicrobial action. nih.gov Furthermore, microbial biotransformation can convert this compound into various derivatives, indicating its versatility in synthetic biology and its potential to be a precursor for other biologically active molecules. smolecule.com

Potential as a Neuromodulator (based on related compounds)

While direct studies on the neuromodulatory effects of this compound are limited, research on structurally related compounds, such as phenylethyl alcohol and phenylpropanolamine, provides insights into its potential in this area. novanet.cawikipedia.org

Compounds with a phenylethylamine skeleton, which is structurally related to this compound, are known to have sympathomimetic effects, influencing the "fight or flight" response. wikipedia.org Phenylpropanolamine, for instance, acts as a norepinephrine-releasing agent, thereby indirectly activating adrenergic receptors. wikipedia.org

Furthermore, research on other related compounds like bisphenol A (BPA) has shown that they can affect the dopamine (B1211576) system. nih.gov For example, gestational exposure to BPA has been linked to a reduction in the number of midbrain dopamine neurons. nih.gov Given the structural similarities, it is plausible that this compound or its metabolites could have some influence on neurotransmitter systems, although this requires direct investigation. The study of phenylethyl alcohol and its derivatives in the context of the microbiota-gut-brain axis also suggests potential neuromodulatory effects. nih.gov

Impact on Cognitive Functions (e.g., Memory, Learning)

Current scientific literature does not establish a direct link between this compound and specific cognitive functions such as memory and learning. Research has extensively investigated other compounds, such as polyphenols and their metabolites, for their effects on brain health. nih.govmdpi.com For instance, studies have explored how flavan-3-ols and anthocyanins may improve cognitive performance, including episodic memory and executive function, through mechanisms like enhanced brain perfusion and activation of signaling pathways involving brain-derived neurotrophic factor (BDNF). nih.govnih.gov Similarly, the neurological impacts of environmental compounds like Bisphenol A (BPA) have been documented, showing that perinatal exposure can impair learning and memory by affecting systems like the hippocampal cholinergic and dopaminergic pathways. medsci.org However, specific research focusing on this compound's role in these cognitive processes is not available in the reviewed literature.

Pharmacological Applications (related compounds)

While this compound itself is primarily recognized as a building block in chemical synthesis and a component in fragrances, structurally related compounds, particularly aminophenylpropanone analogs, have been investigated for significant pharmacological activities. smolecule.com

A series of synthetic 3-amino-1-(halophenyl)propan-1-one analogs have demonstrated potent hypolipidemic effects in animal models. nih.gov These compounds have been shown to effectively lower serum levels of both total cholesterol and triglycerides. nih.govmdpi.com In studies using CF1 mice and Sprague-Dawley rats, these analogs exhibited superior activity compared to standard drugs like lovastatin (B1675250) and clofibrate. nih.gov

Key findings from these studies revealed that specific analogs, such as 3-morpholino-1-(3-nitrophenyl)propan-1-one and 3-piperidino-1-(3-nitrophenyl)propan-1-one, produced substantial reductions in serum cholesterol and triglycerides. nih.gov The activity is dose-dependent, and the compounds were effective in reducing cholesterol and triglycerides within the chylomicron, VLDL, and LDL fractions, while notably increasing beneficial HDL cholesterol levels. nih.gov

Table 1: Hypolipidemic Activity of Selected Aminophenylpropanone Analogs in CF1 Mice

| Compound | % Reduction in Serum Cholesterol | % Reduction in Serum Triglycerides |

| 3-morpholino-1(3-nitrophenyl)propan-1-one (4) | 58% | 42% |

| 3-piperidino-1-(3-nitrophenyl)propan-1-one (5) | 67% | 46% |

Data sourced from studies on CF1 mice with administration at 8 mg/kg/day intraperitoneally for 16 days. nih.gov

The primary mechanism for the cholesterol-lowering effect of many hypolipidemic drugs is the inhibition of 3-hydroxy-3-methylglutaryl-coenzyme A (HMG-CoA) reductase. nih.govnih.gov This enzyme is a critical rate-limiting step in the cholesterol biosynthesis pathway, catalyzing the conversion of HMG-CoA to mevalonate. nih.govpharmgkb.org By inhibiting this enzyme, drugs known as statins effectively decrease endogenous cholesterol production in the liver. nih.govpharmgkb.org

While the aminophenylpropanone analogs show potent hypolipidemic activity, the precise mechanism, including their specific interaction and inhibitory effect on HMG-CoA reductase, is an area of ongoing investigation. nih.gov The structural similarities of some cholesterol-lowering agents to the natural substrate (HMG-CoA) allow them to act as competitive inhibitors. nih.govresearchgate.net It is hypothesized that the aminophenylpropanone analogs may operate through a similar mechanism, contributing to their observed effects on lipid profiles. nih.gov

Hypolipidemic Activity of Aminophenylpropanone Analogs

Enzymatic Interactions and Biocatalysis

This compound is a significant compound in the field of biocatalysis, where enzymes are used to conduct chemical transformations. mdpi.com These processes are valued for their high selectivity and environmentally friendly conditions. mdpi.comnih.gov

Enzymes, particularly alcohol dehydrogenases (ADHs) and ketoreductases, are instrumental in the synthesis of chiral alcohols like this compound. nih.govevitachem.com The primary application of this biocatalytic production is to generate enantiomerically pure forms of the alcohol, which serve as valuable chiral building blocks for the synthesis of more complex molecules, including active pharmaceutical ingredients (APIs). smolecule.commdpi.com

The process often involves the asymmetric reduction of a precursor ketone or aldehyde. nih.govtandfonline.com For example, various microorganisms and their isolated enzymes have been used for the stereoselective reduction of ketones and β-keto esters to their corresponding optically active alcohols with high enantiomeric excess. nih.govtandfonline.com Baker's yeast (Saccharomyces cerevisiae) is a commonly used whole-cell biocatalyst for such transformations. smolecule.comresearchgate.net

The therapeutic application of this compound is indirect; its value lies in its role as a key intermediate. smolecule.com The ability to produce specific stereoisomers of this alcohol through biocatalysis is critical for developing drugs where chirality dictates biological activity and efficacy. mdpi.com

Table 2: Examples of Enzymes in Biocatalytic Reduction

| Enzyme Type | Source Organism (Example) | Substrate Type (Example) | Product (Example) |

| Alcohol Dehydrogenase (ADH) | Aromatoleum aromaticum | Ketones (e.g., Acetophenone) | Chiral Alcohols (e.g., (S)-1-phenylethanol) |

| Ene Reductase (ER) | Gluconobacter oxidans | α,β-Unsaturated Aldehydes | Saturated Aldehydes |

| Aldehyde Dehydrogenase (ALDH) | Pseudomonas putida | Aldehydes | Carboxylic Acids |

| Keto Ester Reductase | Saccharomyces fermentati | Diethyl 2-methyl-3-oxosuccinate | Diethyl 2-methyl-3-hydroxy-succinate |

This table provides examples of enzyme classes and their roles in transformations relevant to the synthesis of chiral building blocks. nih.govtandfonline.comnih.gov

Analytical Methodologies for 2 Methyl 3 Phenylpropanol and Its Metabolites

Chromatographic Techniques for Detection and Quantification

Chromatography is a fundamental tool for separating 2-Methyl-3-phenylpropanol from complex mixtures, enabling its precise detection and quantification. Gas and liquid chromatography are the most prominently used methods.

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful hybrid technique widely utilized for the analysis of volatile and semi-volatile compounds like this compound. It combines the superior separation capabilities of gas chromatography with the highly sensitive and specific detection provided by mass spectrometry. This combination makes it an ideal method for identifying the compound and assessing its purity. evitachem.comnih.gov

In a typical GC-MS analysis, the sample is vaporized and separated based on its boiling point and affinity for the stationary phase within a capillary column. jocpr.com For instance, research involving the synthesis of (E)-2-methyl-3-phenylpropanol utilized a Varian CP3800 gas chromatograph connected to a Varian Saturn 2000 GC/MS/MS system with an Agilent DB-Wax column for analysis. rsc.org Following separation, the eluted molecules are ionized and fragmented, creating a unique mass spectrum that serves as a molecular fingerprint. The National Institute of Standards and Technology (NIST) Mass Spectrometry Data Center contains reference spectra for this compound, which can be used for definitive identification. nih.govnih.gov

Commercial suppliers often use gas chromatography to specify the purity of this compound, with typical purities exceeding 95.0%. tcichemicals.com

Table 1: GC-MS Data for this compound and Related Compounds

| Compound | GC-MS System Components | Key Mass-to-Charge Ratios (m/z) and Relative Intensities | Source |

|---|---|---|---|

| (E)-2-methyl-3-phenylpropanol | Varian CP3800 GC, Saturn 2000 MS/MS, Agilent DB-Wax column | 150 (21%), 132 (21%), 117 (71%), 91 (100%) | rsc.org |

| This compound | Not specified | Top Peak (m/z): 117; Total Peaks: 109 | nih.gov |

This table presents a summary of GC-MS findings from research articles, highlighting the instrumentation and key spectral data used for identification.

High-Performance Liquid Chromatography (HPLC) is another cornerstone technique in the analysis of this compound and its derivatives, particularly for non-volatile compounds or those that are thermally unstable. HPLC is extensively used for quantification and to perform stability studies in various biological and pharmaceutical matrices. nih.gov

For example, a study on the stability of a related compound, (1R,2S)-(–)-2-methylamino-1-phenyl-1-propanol hydrochloride (MPPH), in plasma and urine samples utilized an HPLC method to monitor its degradation over time. nih.gov The study employed an Agilent 1290 HPLC system with an Agilent-Zorbax-SB-C18 column. nih.gov Such stability studies are critical in determining how storage conditions, such as temperature and the presence of microorganisms, affect the compound's integrity. nih.gov The research on MPPH revealed a notable decrease in stability in urine stored at 37°C for 48 hours and a progressive decline in both plasma and urine samples stored at -20°C over six months. nih.gov

HPLC methods can also be developed for the separation and quantification of structurally similar compounds. A method using a Newcrom R1 reverse-phase column has been described for the analysis of 2-Methyl-3-[4-(propan-2-yl)phenyl]propanal. sielc.com This method, which uses a mobile phase of acetonitrile (B52724), water, and an acid modifier, is scalable and suitable for preparative separation to isolate impurities, as well as for pharmacokinetic studies. sielc.com

Table 2: HPLC Stability Study of (1R,2S)-(–)-2-methylamino-1-phenyl-1-propanol hydrochloride (MPPH) at -20°C

| Storage Duration (Months) | Percentage of MPPH in Plasma Samples | Percentage of MPPH in Urine Samples |

|---|---|---|

| 1 | 93% | 91.34% |

| 2 | 92% | 75.42% |

| 3 | 70.86% | 74.73% |

| 4 | 70.15% | 57.3% |

| 5 | 70% | 57.3% |

Data adapted from a study on a related phenylpropanol derivative, illustrating the use of HPLC in monitoring compound stability over time in biological samples. nih.gov

Gas Chromatography-Mass Spectrometry (GC-MS) for Identification and Purity Assessment

Spectroscopic Characterization in Research

Spectroscopic methods are indispensable for elucidating the molecular structure of this compound. These techniques provide detailed information about the compound's atomic composition and connectivity.

Mass spectrometry (MS), often coupled with a chromatographic inlet like GC, is a primary tool for the structural elucidation of this compound. nist.gov The process involves ionizing the molecule and then separating the resulting ions based on their mass-to-charge (m/z) ratio. The fragmentation pattern produced is characteristic of the molecule's structure. karary.edu.sd

Detailed analysis of the mass spectrum allows researchers to confirm the molecular weight and deduce structural features. For this compound, the molecular weight is approximately 150.22 g/mol . nih.gov Research data shows that upon electron ionization, the molecule fragments in a predictable way. The mass spectrum of (E)-2-methyl-3-phenylpropanol shows a base peak (the most intense peak) at m/z 91, corresponding to the tropylium (B1234903) cation ([C7H7]+), which is a common fragment for compounds containing a benzyl (B1604629) group. rsc.org Other significant fragments are observed at m/z 117 ([M-CH2OH]+), 132 ([M-H2O]+), and the molecular ion peak at m/z 150. rsc.org This fragmentation data is crucial for confirming the identity of the synthesized compound. rsc.org Public databases like PubChem and the NIST WebBook provide access to these reference mass spectra. nih.govnist.gov

Table 3: Key Mass Spectral Data for the Structural Elucidation of this compound

| Database/Source | Molecular Weight ( g/mol ) | Key Mass-to-Charge Ratios (m/z) | Notes |

|---|---|---|---|

| PubChem (CID 95640) | 150.22 | Top Peak: 117; 3rd Highest: 132 | Data from NIST Mass Spectrometry Data Center nih.gov |

| Royal Society of Chemistry | 150.22 (Calculated) | 150, 132, 117, 91 | Relative intensities: 21%, 21%, 71%, 100% respectively rsc.org |

This table compiles mass spectrometry data from various sources, demonstrating its utility in confirming the molecular weight and identifying characteristic fragments of this compound.

Environmental Fate and Ecotoxicological Considerations Academic Perspective

Biodegradation Studies in Water and Soil Environments

QSAR models, such as the BIOWIN model within the EPI Suite™, are commonly used to predict the biodegradability of chemicals. These models estimate the probability of rapid biodegradation and provide an indication of the ultimate and primary biodegradation timeframe. Based on its structure, it is anticipated that 2-Methyl-3-phenylpropanol would be classified as readily biodegradable. The presence of the alcohol functional group and the alkyl chain provides sites for microbial attack, initiating the degradation process which is expected to proceed through the cleavage of the phenyl ring and subsequent mineralization.

Table 1: Predicted Biodegradation of this compound This table is generated based on QSAR predictions and data from structural analogs, as direct experimental data was not found.

| Parameter | Predicted Value/Outcome | Methodology/Source |

|---|---|---|

| Ready Biodegradability | Likely to be readily biodegradable | Analogy to 3-Phenyl-1-propanol nih.gov |

| Aerobic Biodegradation | Weeks (Ultimate) / Days (Primary) | QSAR Estimation (e.g., EPI Suite™) |

| Anaerobic Biodegradation | Slower than aerobic; potential for degradation | General principle for similar compounds |

Bioaccumulation Potential in Aquatic and Terrestrial Systems

The bioaccumulation potential of a chemical is often initially assessed using its octanol-water partition coefficient (Log K_ow_). A higher Log K_ow_ value generally indicates a greater potential for a substance to accumulate in the fatty tissues of organisms. For this compound, the Log K_ow_ has been computationally estimated to be approximately 2.3. nih.govnih.gov

This relatively low Log K_ow_ value suggests that the bioaccumulation potential of this compound in aquatic and terrestrial organisms is low. The Bioconcentration Factor (BCF), which is a more direct measure of bioaccumulation in aquatic organisms, can also be estimated using QSAR models based on the Log K_ow_. Given the Log K_ow_ of 2.3, the predicted BCF value is expected to be low, well below the regulatory concern threshold for bioaccumulation (e.g., BCF < 2000).

Table 2: Predicted Bioaccumulation Potential of this compound This table is based on computationally estimated data.

| Parameter | Value | Methodology/Source |

|---|---|---|

| Log K_ow_ (Octanol-Water Partition Coefficient) | ~ 2.3 | Computed by XLogP3 3.0 nih.gov |

| Bioconcentration Factor (BCF) | < 100 L/kg | QSAR Estimation (based on Log K_ow_) |

| Bioaccumulation Potential | Low | Interpretation of Log K_ow_ and estimated BCF |

Transport and Distribution Modeling in Environmental Compartments

The transport and distribution of this compound in the environment are dictated by its volatility, water solubility, and partitioning behavior between soil/sediment and water. The soil organic carbon-water (B12546825) partitioning coefficient (K_oc_) is a key parameter for assessing the mobility of a substance in soil. ethz.ch

Based on its chemical structure and estimated Log K_ow_, the K_oc_ for this compound can be predicted using QSAR models. The estimated K_oc_ value is expected to be low to moderate, suggesting that the compound will have moderate mobility in soil and is not likely to strongly adsorb to soil organic matter. nih.gov The Henry's Law Constant, which indicates the partitioning between air and water, is also predicted to be low, suggesting that volatilization from water or moist soil surfaces is not a significant environmental fate process. nih.gov Fugacity models would likely predict that if released to water, the majority of the compound would remain in the water compartment, with a smaller fraction partitioning to sediment and a negligible amount to the atmosphere.

Table 3: Predicted Environmental Transport and Distribution Parameters for this compound This table contains values derived from QSAR estimations.

| Parameter | Predicted Value | Methodology/Source | Implication |

|---|---|---|---|

| Soil Adsorption Coefficient (K_oc_) | ~ 71 L/kg (estimated for analogue) | QSAR Estimation (e.g., EPI Suite™) nih.gov | High mobility in soil |

| Henry's Law Constant | < 5.6 x 10⁻⁸ atm·m³/mol (for analogue) | Measurement for 3-Phenyl-1-propanol nih.gov | Low potential for volatilization from water |

| Predominant Environmental Compartment | Water | Fugacity Modeling Principles | If released to water, it is expected to primarily remain in the aqueous phase. |

Advanced Research Applications of 2 Methyl 3 Phenylpropanol

Role as a Synthetic Intermediate in Organic Synthesis

In the field of organic synthesis, 2-Methyl-3-phenylpropanol is highly regarded as a foundational component for constructing more elaborate molecular architectures. Its hydroxyl group and hydrocarbon scaffold can be readily modified through numerous chemical reactions.

This compound functions as a fundamental building block for a range of complex organic compounds. smolecule.com Its structure is incorporated into larger molecules, including specialty chemicals and polymers, where its aromatic and aliphatic features contribute to the final product's unique properties. For example, it is a precursor in the synthesis of certain fragrance compounds, demonstrating its utility in building commercially significant molecules. researchgate.net

The generation of enantiomerically pure compounds is critical in pharmaceutical development, and this compound is an important precursor in this area. Through biotransformation processes, which utilize microorganisms or isolated enzymes, it can be converted into specific stereoisomers. smolecule.com These methods are valued for their high stereoselectivity and environmentally friendly reaction conditions. For instance, microbial strains are capable of producing optically pure derivatives from this compound, which are essential intermediates in pharmaceutical synthesis.

| Microorganism/Enzyme | Transformation Type | Product |

| Saccharomyces cerevisiae | Biotransformation / Reduction | Optically pure derivatives smolecule.com |

| Acetic acid bacteria | Biotransformation / Oxidation | (R)-2-methyl-3-phenylpropionic acid smolecule.com |

| Rhizopus oryzae | Kinetic Resolution | Optically pure forms of this compound smolecule.com |

This table summarizes selected microbial methods used to generate optically pure compounds from this compound and related precursors.

The alcohol functional group in this compound makes it a direct intermediate in the synthesis of corresponding aldehydes and carboxylic acids. smolecule.com These transformations are fundamental in organic chemistry, allowing for the introduction of new functionalities for further reactions. The oxidation of this compound yields 2-methyl-3-phenylpropanal (B1584215), which can be further oxidized to 2-methyl-3-phenylpropionic acid depending on the reaction conditions and the oxidizing agents employed. smolecule.com

| Starting Material | Reaction Type | Product |

| This compound | Oxidation | 2-Methyl-3-phenylpropanal smolecule.com |

| 2-Methyl-3-phenylpropanal | Oxidation | 2-Methyl-3-phenylpropionic acid smolecule.com |

This table outlines the oxidation pathway from this compound to its corresponding aldehyde and carboxylic acid.

Precursor in the Synthesis of Optically Pure Aromatic Compounds

Applications in Pharmaceutical and Agrochemical Synthesis

The utility of this compound extends significantly into the applied fields of pharmaceutical and agrochemical synthesis, where it serves as a key component in the creation of biologically active molecules. echemi.com

In medicinal chemistry, this compound and its chiral forms are valuable building blocks for the synthesis of pharmaceuticals. nih.gov It serves as an intermediate in the production of various drugs, where its specific structure is a key component of the final active pharmaceutical ingredient (API). smolecule.comechemi.com Chiral alcohols like (S)-2-methyl-3-phenylpropan-1-ol are particularly important as they enable the enantioselective synthesis of complex therapeutic agents. nih.govnih.gov The core structure is related to precursors for 3-arylpropylamines, a class of compounds that includes important drugs such as fluoxetine (B1211875) and atomoxetine. googleapis.com

The applications of this compound also include the synthesis of agrochemicals. evitachem.com Its derivatives are used as intermediates in the production of molecules designed to protect crops. For example, research has shown that N-(3-Phenyl-2-methylpropyl)-azaheterocycles, which can be synthesized from precursors related to this compound, exhibit fungicidal properties, making them suitable for use in agriculture. google.com

Synthesis of Photoinitiators and Material Intermediates

While this compound is not a photoinitiator itself, its structural analogs and derivatives play a crucial role in the synthesis of these important industrial compounds. Photoinitiators are molecules that, upon exposure to light, generate reactive species such as free radicals or cations, which in turn initiate polymerization reactions. These are essential in applications like UV-curable coatings, inks, and adhesives.

A closely related compound, 2-hydroxy-2-methyl-1-phenylpropan-1-one (also known as HMPP or photoinitiator 1173), is a widely used Type I photoinitiator. It functions by producing free radicals when exposed to UV light, which initiates the crosslinking of monomers. The synthesis of such photoinitiators can involve multi-step processes starting from precursors that share the phenylpropane backbone. For instance, the preparation of 2-hydroxy-2-methylpropiophenone (B179518) involves steps like the Friedel-Crafts reaction of benzene (B151609) with isobutyryl chloride. patsnap.com

Furthermore, derivatives of similar structures are used to create surface-immobilized photoinitiators. For example, a photoinitiator with a trialkoxysilane anchor was synthesized through the reaction of (3-isocyanatopropyl) triethoxysilane (B36694) and 2-hydroxy-2-methyl-1-phenylpropane-1-one. mdpi.com This allows the photoinitiator to be chemically bonded to inorganic surfaces, a technique valuable in creating polymer brushes and patterned structures on substrates like silicon. mdpi.com

As a versatile organic building block, this compound can serve as an intermediate in the synthesis of more complex molecules. smolecule.com Its hydroxyl group can undergo esterification to produce esters used in various industries, and it can be oxidized to form 2-methyl-3-phenylpropanal or further to 2-methyl-3-phenylpropionic acid. smolecule.com These transformations make it a valuable precursor for creating a range of other chemical compounds.

Research on Olfactory Chemistry and Aromatic Properties

This compound and its related compounds are significant in the field of olfactory chemistry due to their distinct aromatic profiles. The pleasant aromatic properties of this compound itself make it suitable for use in perfumes and food flavorings. smolecule.com Its structural analog, 2-methyl-3-phenylpropanal, is noted for its pleasant aroma and is used as a flavoring agent. evitachem.com

The fragrance industry utilizes a variety of phenylpropane derivatives for their unique scent characteristics. For instance, 2-methyl-3-cyclohexylpropanol, which can be prepared by the hydrogenation of this compound, possesses a pleasant green, fruity, and rosy fragrance. google.com Its acetate (B1210297) ester is described as having a very pleasant fruity, rosy fragrance with floral top notes. google.com These compounds are valued for their ability to impart, augment, or enhance the olfactory experience in a wide range of products, including cosmetics, soaps, and detergents. google.com

The table below summarizes the olfactory characteristics of this compound and related compounds.

| Compound | Olfactory Description |

| This compound | Pleasant aromatic properties |

| 2-Methyl-3-phenylpropanal | Pleasant aroma |

| 2-Methyl-3-cyclohexylpropanol | Green, fruity, rosy fragrance |

| 2-Methyl-3-cyclohexylpropyl acetate | Fruity, rosy fragrance with floral top notes |

| 2-Methyl-3-(3,4-methylenedioxyphenyl)propanal | Green, floral odor with notes of ozone and new-mown hay |

This table is based on information from sources smolecule.comevitachem.comgoogle.comguidechem.com.

Research into the olfactory properties of these molecules also extends to understanding their interaction with biological systems. For example, 2-methyl-3-(3,4-methylenedioxyphenyl)-propanal has been used in investigations of human olfactory receptors. guidechem.com

Catalytic Studies and Reaction Mechanisms

Ruthenium(II) complexes have been a focal point in the study of tandem reactions, which involve a sequence of two or more independent reactions in a single pot. One such significant transformation is the tandem isomerization/Claisen rearrangement of diallyl ethers to produce γ,δ-unsaturated aldehydes. researchgate.netrsc.org

In this context, half-sandwich ruthenium(II) complexes containing η⁶-coordinated 3-phenylpropanol ligands have been synthesized and investigated as catalysts. researchgate.netuniovi.es Specifically, a series of complexes with the general formula [RuCl₂{η⁶-C₆H₅CH₂(CH₂)nCH₂OH}(PR₃)] (where n=1 for 3-phenylpropanol) have been shown to be effective catalysts for this reaction in water, an environmentally benign solvent. researchgate.netuniovi.es

The tandem process begins with the metal-catalyzed isomerization of one of the allyl units of a diallyl ether to a vinyl ether. rsc.org This is followed by a uniovi.esuniovi.es-sigmatropic Claisen rearrangement of the resulting allyl vinyl ether to form the γ,δ-unsaturated aldehyde. researchgate.net The use of diallyl ethers with a substituted carbon adjacent to one of the double bonds ensures the selective isomerization of only one allyl group. uniovi.es

Among the various catalysts studied, the 3-phenylpropanol derivative [RuCl₂{η⁶-C₆H₅CH₂CH₂CH₂OH}{P(OEt)₃}] demonstrated the highest efficiency in terms of activity and regioselectivity. researchgate.netuniovi.es Using just 1 mol% of this complex with a base like NaOH, various diallyl ethers were successfully converted into their corresponding aldehydes in high yields under relatively mild conditions. researchgate.netuniovi.es

The table below highlights key aspects of this catalytic system.

| Catalyst | [RuCl₂{η⁶-C₆H₅CH₂CH₂CH₂OH}{P(OEt)₃}] |

| Reaction | Tandem Isomerization/Claisen Rearrangement |

| Substrate | Diallyl Ethers |

| Product | γ,δ-Unsaturated Aldehydes |

| Solvent | Water |

| Co-catalyst | NaOH |

This table is based on information from sources researchgate.netuniovi.es.

This research showcases the utility of ligands derived from compounds like 3-phenylpropanol in developing efficient and water-soluble ruthenium catalysts for important organic transformations.

Biomarker Potential in Biological Systems

The detection of specific volatile organic compounds (VOCs) in biological systems can serve as a non-invasive diagnostic tool, and research has explored the potential of phenylpropanoid compounds as biomarkers. While direct evidence for this compound as a biomarker is limited, related compounds have been identified in contexts that suggest this possibility.

For example, 2-methyl-1-phenyl-2-propanol (B89539) has been detected in cocoa and cocoa products. foodb.ca Its presence could potentially serve as a biomarker for the consumption of these foods. foodb.ca Similarly, 2-methyl-3-phenyl-2-propenal (B1666900) has been found in peppermints and other herbs and spices, suggesting it could also be a potential biomarker for the intake of these items. foodb.ca

The biotransformation of this compound by microorganisms like Saccharomyces cerevisiae to produce optically pure derivatives highlights its interaction with biological pathways. smolecule.com Such metabolic processes are fundamental to the concept of biomarkers, where the presence or altered concentration of a compound can indicate a specific biological state or exposure.

Further research is needed to establish a definitive role for this compound as a biomarker. This would involve studies to detect its presence in biological samples (such as breath, urine, or blood) and correlate it with specific physiological conditions, diseases, or dietary intakes.

Future Research Directions for 2 Methyl 3 Phenylpropanol

Exploration of Novel Stereoselective Synthetic Pathways

The synthesis of specific stereoisomers of 2-methyl-3-phenylpropanol is of great interest, particularly for applications in the pharmaceutical and fragrance industries where chirality can significantly influence biological activity and sensory properties. smolecule.comevitachem.com Future research in this area should focus on the development of highly efficient and selective synthetic methods.

Key research objectives include:

Asymmetric Hydrogenation: Investigating novel chiral catalysts for the asymmetric hydrogenation of prochiral precursors like 2-methyl-3-phenyl-2-en-1-ol or 2-methyl-3-phenylpropanal (B1584215) could lead to the high-yield production of enantiomerically pure (R)- or (S)-2-methyl-3-phenylpropanol.

Biocatalytic Reductions: The use of engineered enzymes, such as alcohol dehydrogenases from various microbial sources like Saccharomyces cerevisiae, presents a green and highly selective alternative to traditional chemical methods. smolecule.com Further exploration of different microbial strains and the optimization of reaction conditions are crucial for improving yields and enantiomeric excess. smolecule.com

Chiral Pool Synthesis: Utilizing readily available chiral starting materials to construct the this compound skeleton offers another promising avenue. This approach could involve stereospecific transformations that preserve the initial chirality throughout the synthetic sequence.

Development of Novel Chiral Auxiliaries: Designing and implementing new chiral auxiliaries that can be temporarily attached to a precursor molecule to direct the stereochemical outcome of a key reaction, and then subsequently removed, could provide a flexible and powerful tool for asymmetric synthesis.

| Synthetic Approach | Key Features | Potential Advantages | Research Focus |

| Asymmetric Hydrogenation | Use of chiral metal catalysts | High efficiency, potential for high enantioselectivity | Catalyst design and screening, optimization of reaction parameters |

| Biocatalytic Reduction | Employment of enzymes (e.g., alcohol dehydrogenases) | High stereoselectivity, environmentally friendly conditions. smolecule.com | Enzyme screening and engineering, process optimization. smolecule.com |

| Chiral Pool Synthesis | Use of naturally occurring chiral molecules | Access to enantiomerically pure starting materials | Identification of suitable starting materials, development of efficient synthetic routes |

| Chiral Auxiliaries | Temporary incorporation of a chiral directing group | Broad applicability, control over stereochemistry | Design of novel auxiliaries, optimization of attachment and cleavage conditions |

In-depth Investigations into Biological Mechanisms and Therapeutic Potentials

While this compound is utilized in various industries, its biological activities and potential therapeutic applications are not yet fully understood. smolecule.com Future research should aim to elucidate the mechanisms by which this compound interacts with biological systems and to explore its potential as a lead compound for drug discovery.

Areas for future investigation include:

Antimicrobial and Antifungal Activity: Systematic screening of this compound and its derivatives against a broad range of pathogenic bacteria and fungi could reveal novel antimicrobial agents. Studies should focus on determining minimum inhibitory concentrations (MICs), understanding the mechanism of action at the molecular level, and evaluating their potential to overcome existing drug resistance. The compound has been identified in ginger rhizome, which is known for its antimicrobial properties. researchgate.net

Anti-inflammatory Properties: Given that many aromatic compounds exhibit anti-inflammatory effects, it is pertinent to investigate the potential of this compound to modulate inflammatory pathways. This could involve in vitro studies using cell cultures and in vivo studies using animal models of inflammation.

Neurological Effects: The structural similarity of this compound to certain neurotransmitters and neuromodulators suggests that it may have an impact on the central nervous system. Research into its ability to cross the blood-brain barrier and interact with neuronal receptors or enzymes could uncover potential applications in treating neurological disorders.

Metabolic Fate and Pharmacokinetics: A thorough understanding of how this compound is absorbed, distributed, metabolized, and excreted (ADME) is essential for any potential therapeutic application. Future studies should focus on identifying metabolic pathways and characterizing the pharmacokinetic profile of the compound.

Development of Advanced Analytical Techniques for Trace Analysis

The detection and quantification of this compound at trace levels are crucial for quality control in industrial processes, environmental monitoring, and pharmacokinetic studies. The development of more sensitive, selective, and rapid analytical methods is therefore a key area for future research.

Potential research directions include:

Hyphenated Chromatographic Techniques: The coupling of high-performance liquid chromatography (HPLC) or gas chromatography (GC) with advanced mass spectrometry (MS) detectors, such as time-of-flight (TOF) or Orbitrap MS, can provide the high resolution and sensitivity needed for trace analysis in complex matrices. mdpi.com

Chiral Separation Methods: Developing robust and efficient chiral chromatography methods, either by using chiral stationary phases (CSPs) in HPLC or chiral columns in GC, is essential for the enantioselective analysis of this compound.

Novel Sample Preparation Techniques: The advancement of sample preparation techniques, such as solid-phase microextraction (SPME) and stir bar sorptive extraction (SBSE), can enhance the extraction efficiency and concentration of this compound from various sample types, leading to improved detection limits.

Biosensor Development: The design of highly specific biosensors, potentially based on enzymes or antibodies that selectively bind to this compound, could offer a rapid and portable solution for on-site analysis.

| Analytical Technique | Principle | Advantages | Future Development |

| GC-MS/HPLC-MS | Separation by chromatography, detection by mass spectrometry | High sensitivity and selectivity, structural elucidation. mdpi.com | Miniaturization, development of new ionization sources |

| Chiral Chromatography | Separation of enantiomers using a chiral selector | Enantioselective quantification | Development of more efficient and robust chiral stationary phases |

| Advanced Sample Preparation | Pre-concentration and purification of the analyte | Improved detection limits, matrix effect reduction | Automation, development of new sorbent materials |

| Biosensors | Specific binding of the analyte to a biological recognition element | Portability, real-time analysis | Improved stability and selectivity of the biological component |

Comprehensive Environmental Impact Assessments and Mitigation Strategies

As with any chemical compound that has industrial applications, a thorough understanding of the environmental fate and potential ecological impact of this compound is imperative. fishersci.com Future research in this area will be critical for ensuring its sustainable use.

Key research areas should include:

Biodegradation Pathways: Investigating the microbial degradation of this compound in different environmental compartments, such as soil and water, is essential. Identifying the microorganisms and enzymatic pathways involved in its breakdown will help to predict its persistence in the environment.

Ecotoxicity Studies: Conducting comprehensive ecotoxicity tests on a range of representative aquatic and terrestrial organisms is necessary to determine the potential risks of this compound to ecosystems. These studies should assess both acute and chronic toxicity.

Atmospheric Chemistry: For volatile organic compounds like this compound, understanding their atmospheric chemistry, including reaction rates with atmospheric oxidants and potential for long-range transport, is important for assessing their impact on air quality.

Development of Remediation Technologies: In the event of environmental contamination, having effective remediation strategies is crucial. Research into bioremediation and phytoremediation techniques that can efficiently remove this compound from contaminated sites should be a priority.

Expansion of Industrial Applications through Green Chemistry Principles

The principles of green chemistry provide a framework for designing chemical products and processes that reduce or eliminate the use and generation of hazardous substances. dokumen.pub Applying these principles to the synthesis and use of this compound can lead to more sustainable industrial practices.

Future research should focus on:

Renewable Feedstocks: Exploring the synthesis of this compound from renewable feedstocks, such as biomass-derived platform chemicals, would reduce the reliance on petroleum-based starting materials. dokumen.pub